![molecular formula C6H8O4 B1215979 Allylmalonic acid CAS No. 2583-25-7](/img/structure/B1215979.png)
Allylmalonic acid
Overview
Description
Synthesis Analysis
Allylmalonic acid and its derivatives can be synthesized through catalytic deallylation processes. For example, substituted allylmalonates undergo selective C-C bond cleavage in the presence of triethylaluminum and catalytic amounts of nickel and ruthenium phosphine complexes. This results in the formation of monosubstituted malonates by losing the allyl moiety, suggesting the potential use of the allyl group as a protective group for the acidic hydrogen in malonates (Nečas, Turský, & Kotora, 2004).
Molecular Structure Analysis
The molecular structure of allylmalonic acid and its derivatives has been studied through various methods, including crystallography. For instance, linkage isomerism between (O,O')- and (O,alkene)-chelates was observed in complexes of allylmalonate ligands, highlighting the complexity and versatility of its structure and bonding modes (Lee, Chung, & Sohn, 1999).
Chemical Reactions and Properties
Allylmalonic acid participates in various chemical reactions, demonstrating its versatility. For example, the biosynthesis pathway of allylmalonyl-CoA, a critical unit derived from allylmalonic acid for the production of the immunosuppressive agent FK506, showcases its role in facilitating the synthesis of complex polyketides (Mo et al., 2011).
Physical Properties Analysis
The physical properties of allylmalonic acid derivatives have been explored through studies on their crystallization and structural characteristics. For instance, the study on dimethylmalonic acid, closely related to allylmalonic acid, reveals insights into the hydrogen bonding and crystal packing, contributing to the understanding of its physical properties (Haas & Brenner, 1966).
Chemical Properties Analysis
The chemical properties of allylmalonic acid, such as reactivity and selectivity in reactions, are key to its application in synthetic chemistry. For example, the nickel-catalyzed arylative ring-opening of cyclic allylmalonates with arylzinc reagents underlines its potential in increasing molecular complexity and diversity, offering a route to organic synthesis (Sumida, Yorimitsu, & Oshima, 2010).
Scientific Research Applications
Catalytic Deallylation
Allylmalonic acid has been studied for its role in catalytic deallylation processes. The selective deallylation of allylmalonates and related compounds can be achieved using rhodium and nickel catalysts, making allylmalonic acid a crucial component in the synthesis of monosubstituted malonates. These reactions are significant due to their high selectivity and efficiency in bond formation and cleavage, leading to the generation of enolates and alkenes under mild conditions (Turský et al., 2006); (Nečas et al., 2004).
Synthesis of Esters
Allylmalonic acid is involved in the synthesis of esters, which are important in various chemical processes. A notable application is the generation of ester enolates through reductive α-deoxygenation, which can lead to the production of diethyl oxomalonate. This process serves as a method for joining different chemical groups, showcasing the utility of allylmalonic acid in complex chemical syntheses (Pardo et al., 1981).
Hydrogen Bond Formation in Carboxylates
In the field of inorganic chemistry, allylmalonic acid has been studied for its role in forming intramolecular hydrogen bonds in dicarboxylic acid molecules. This property is essential for understanding the energetics of cobalt and nickel carboxylate formation, with implications for both theoretical and applied chemistry (Semenov et al., 2016).
Biosynthesis of Polyketide Synthase Extender Units
In the realm of biochemistry, allylmalonic acid plays a critical role in the biosynthesis of the FK506 polyketide synthase extender unit. This process involves a multistep enzymatic reaction leading to allylmalonyl-CoA, which is vital for the production of biologically active compounds like FK506 (Mo et al., 2011).
Role in Food Flavor Synthesis
Allylmalonic acid is also used in the synthesis of food flavors, such as the production of 4-pentenoic acid, a flavor compound. This synthesis involves a reaction with allyl chloride and further processing, demonstrating the versatility of allylmalonic acid in food chemistry applications (Wan-bin, 2007).
Applications in Organic Synthesis
In organic synthesis, allylmalonic acid is utilized in arylative ring-opening reactions, contributing to the increase in molecular complexity and diversity. This is particularly useful for synthesizing a wide range of organic compounds from simple starting materials (Sumida et al., 2010).
Safety And Hazards
While specific safety and hazard information for Allylmalonic acid was not found in the retrieved sources, it is generally recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, avoid dust formation, and avoid contact with eyes, skin, or clothing when handling chemicals .
Future Directions
properties
IUPAC Name |
2-prop-2-enylpropanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c1-2-3-4(5(7)8)6(9)10/h2,4H,1,3H2,(H,7,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDZVKPXKLLLOOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30180485 | |
Record name | Allylmalonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30180485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Allylmalonic acid | |
CAS RN |
2583-25-7 | |
Record name | 2-(2-Propen-1-yl)propanedioic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2583-25-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Allylmalonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002583257 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Allylmalonic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46718 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Allylmalonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30180485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Allylmalonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.145 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ALLYLMALONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59UX4PT5LH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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